Cas no 118237-88-0 (2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel-)

2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel- structure
118237-88-0 structure
Product Name:2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel-
CAS No:118237-88-0
MF:C11H14N6O
MW:246.26846075058
CID:178336
PubChem ID:130245
Update Time:2025-04-19

2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel- Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel-
    • 2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, cis- (9CI)
    • 2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, cis-(?à)-
    • NSC 614850
    • 2-CYCLOPENTENE-1-METHANOL, 4-(2,6-DIAMINO-9H-PURIN-9-YL)-, (1S,4R)-
    • 2-Cyclopentene-1-methanol, 4-(2,6-diamino-9H-purin-9-yl)-, (1S-cis)-
    • 6-Aminocarbovir
    • [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol
    • DTXSID90922641
    • (-)-(1S,4R)-4-[2,6-Diamino-9H-purin-9yl]-2-cyclopentene-1-methanol
    • F795V26W54
    • 118237-88-0
    • UNII-F795V26W54
    • [(1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol
    • (+/-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside
    • (+/-)-Carbocy-2,6-diNH2-P-D4-Nucleo
    • ((1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
    • Rel-((1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
    • Descyclopropyl Abacavir
    • 124752-25-6
    • SCHEMBL6553486
    • (-)6AC
    • ((1S,4R)-4-(2,6-DIAMINO-9H-PURIN-9-YL)CYCLOPENT-2-ENYL)METHANOL
    • 6-Amino-carbovir
    • NSC614850
    • [(1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-enyl]methanol
    • [(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol
    • AminoCBV
    • Q27277758
    • (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside
    • ABACAVIR SULFATE IMPURITY C [EP IMPURITY]
    • ABACAVIR SULFATE IMPURITY C [WHO-IP]
    • (+-)-Carbocy-2,6-diNH2-P-D4-Nucleo
    • Inchi: 1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1
    • InChI Key: ZKJUXHDSLJYKED-RQJHMYQMSA-N
    • SMILES: OC[C@@H]1C=C[C@@H](C1)N1C=NC2C(N)=NC(N)=NC1=2

Computed Properties

  • Exact Mass: 305.07401
  • Monoisotopic Mass: 246.12290909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • PSA: 12.03

2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel- Related Literature

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd